

Application Notes and Protocols: ML356 in Combination Cancer Therapies

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Compound of Interest

Compound Name: ML356

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Introduction

ML356 is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links cellular glucose and lipid metabolism. In cancer cells, which exhibit altered metabolic pathways to support their rapid growth and proliferation, ACLY is often upregulated. By catalyzing the conversion of citrate to acetyl-CoA, ACLY provides the building blocks for de novo fatty acid synthesis, a process essential for membrane production and signaling molecule generation in cancer cells. Inhibition of ACLY by **ML356** disrupts this lipogenic pathway, leading to suppressed tumor cell growth and induction of apoptosis, making it a promising target for cancer therapy.^{[1][2][3]}

The therapeutic potential of **ML356** may be enhanced when used in combination with other established cancer therapies. By targeting a fundamental metabolic pathway, **ML356** can create vulnerabilities in cancer cells that can be exploited by chemotherapy, radiotherapy, targeted therapies, and immunotherapies. These application notes provide a detailed overview of the preclinical rationale and methodologies for utilizing **ML356** in combination with other cancer treatments.

Mechanism of Action of ML356 (ACLY Inhibition)

ML356 exerts its anti-cancer effects by inhibiting ATP-citrate lyase. This inhibition leads to a depletion of the cytosolic pool of acetyl-CoA, which has several downstream consequences

detrimental to cancer cells:

- **Inhibition of Fatty Acid Synthesis:** Reduced acetyl-CoA levels directly impair the synthesis of fatty acids, which are essential for the formation of cell membranes, lipid signaling molecules, and post-translational modification of proteins.[\[1\]](#)[\[2\]](#)
- **Induction of Apoptosis:** The disruption of lipid metabolism and the accumulation of citrate can trigger programmed cell death (apoptosis) in cancer cells.[\[1\]](#)
- **Cell Cycle Arrest:** By interfering with the metabolic processes required for cell growth, ACLY inhibition can lead to cell cycle arrest.

ML356 in Combination with Chemotherapy

Rationale:

Combining **ML356** with conventional chemotherapeutic agents can offer a synergistic anti-tumor effect. Chemotherapy drugs often induce DNA damage and cellular stress. By simultaneously targeting the metabolic pathways that cancer cells rely on for survival and proliferation, **ML356** can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.

Preclinical Evidence (Hypothetical Synergies):

While specific data for **ML356** in combination with all chemotherapeutic agents is limited, the mechanism of action suggests potential synergy with:

- **Doxorubicin:** By inhibiting the lipogenic pathway, **ML356** may enhance the cytotoxic effects of doxorubicin, an anthracycline antibiotic that intercalates DNA.
- **Cisplatin:** Cisplatin forms DNA adducts, leading to apoptosis. The metabolic stress induced by **ML356** could potentiate the apoptotic signaling triggered by cisplatin.

Quantitative Data Summary:

No specific quantitative data for **ML356** in combination with chemotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

Cancer Cell Line	Chemotherapeutic Agent	ML356 Concentration (μM)	Combination Index (CI)	Effect
MCF-7 (Breast)	Doxorubicin (IC50)	10	< 1	Synergistic
A549 (Lung)	Cisplatin (IC50)	10	< 1	Synergistic

Experimental Protocols:

1. In Vitro Cell Viability Assay (MTT Assay):

- Objective: To determine the synergistic effect of **ML356** and a chemotherapeutic agent on cancer cell viability.
- Materials: Cancer cell lines, 96-well plates, cell culture medium, **ML356**, chemotherapeutic agent (e.g., doxorubicin), MTT reagent, DMSO, microplate reader.
- Procedure:
 - Seed cancer cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **ML356**, the chemotherapeutic agent, and the combination of both for 48-72 hours.
 - Add MTT reagent to each well and incubate for 4 hours.
 - Add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability and determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. In Vivo Xenograft Model:

- Objective: To evaluate the in vivo efficacy of **ML356** in combination with chemotherapy on tumor growth.[4]
- Materials: Immunocompromised mice, cancer cells, Matrigel, **ML356** formulation, chemotherapeutic agent, calipers.
- Procedure:
 - Implant cancer cells subcutaneously into the flanks of immunocompromised mice.
 - Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, **ML356** alone, chemotherapy alone, combination).
 - Administer treatments as per the determined schedule and dosage.
 - Measure tumor volume with calipers and monitor animal body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

ML356 in Combination with Radiotherapy

Rationale:

Radiotherapy induces DNA damage, primarily through the generation of reactive oxygen species (ROS). Cancer cells have mechanisms to repair this damage, leading to radioresistance. By disrupting cellular metabolism, **ML356** may impair the ability of cancer cells to cope with radiation-induced stress and repair DNA damage, thereby sensitizing them to radiotherapy.

Preclinical Evidence (Hypothetical Synergies):

Inhibition of ACLY could potentially enhance the efficacy of radiotherapy by:

- Impairing DNA Repair: The metabolic stress induced by **ML356** may limit the energy and resources available for DNA repair pathways.

- Increasing Oxidative Stress: Disruption of normal metabolic flux could lead to an increase in endogenous ROS, further augmenting the effects of radiation.

Quantitative Data Summary:

No specific quantitative data for **ML356** in combination with radiotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

Cancer Cell Line	Radiation Dose (Gy)	ML356 Concentration (μM)	Sensitizer Enhancement Ratio (SER)	Effect
U87-MG (Glioblastoma)	2, 4, 6	10	> 1	Radiosensitization
HCT116 (Colon)	2, 4, 6	10	> 1	Radiosensitization

Experimental Protocols:

1. In Vitro Clonogenic Survival Assay:

- Objective: To assess the ability of **ML356** to radiosensitize cancer cells.
- Materials: Cancer cell lines, cell culture dishes, **ML356**, radiation source.
- Procedure:
 - Treat cancer cells with **ML356** for a predetermined time.
 - Expose the cells to varying doses of ionizing radiation.
 - Plate the cells at a low density and allow them to form colonies for 10-14 days.
 - Fix and stain the colonies, and count the number of colonies with >50 cells.
 - Calculate the surviving fraction and determine the Sensitizer Enhancement Ratio (SER).

ML356 in Combination with PARP Inhibitors

Rationale:

PARP (Poly (ADP-ribose) polymerase) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations. By blocking an alternative DNA repair pathway, PARP inhibitors lead to synthetic lethality in these cancer cells.[5] It is hypothesized that the metabolic stress induced by **ML356** could further compromise the ability of cancer cells to repair DNA damage, potentially synergizing with PARP inhibitors.

Preclinical Evidence (Hypothetical Synergies):

Combining **ML356** with a PARP inhibitor like olaparib could be particularly effective in BRCA-mutant cancers by:

- **Exacerbating DNA Damage:** The metabolic disruption caused by **ML356** may lead to an accumulation of endogenous DNA damage, increasing the reliance on PARP-mediated repair.
- **Enhancing Synthetic Lethality:** By further stressing the cellular repair machinery, **ML356** could lower the threshold for apoptosis induced by PARP inhibition.

ML356 in Combination with Immunotherapy

Rationale:

Recent studies have shown that metabolic reprogramming within the tumor microenvironment can influence anti-tumor immunity. Inhibition of ACLY has been demonstrated to overcome resistance to cancer immunotherapy.[6] This effect is thought to be mediated by the induction of polyunsaturated fatty acid (PUFA) peroxidation and subsequent activation of the cGAS-STING innate immune pathway, which can enhance T-cell responses against the tumor.[6]

Preclinical Evidence:

- **Upregulation of PD-L1:** ACLY inhibition can lead to an upregulation of the immune checkpoint protein PD-L1 on cancer cells.[6] While this may seem counterintuitive, it

suggests an active immune response within the tumor microenvironment that the cancer cell is trying to suppress.

- Activation of the cGAS-STING Pathway: The leakage of mitochondrial DNA due to cellular stress from ACLY inhibition can activate the cGAS-STING pathway, a critical component of the innate immune response that can promote anti-tumor T-cell activity.[\[6\]](#)

Quantitative Data Summary:

No specific quantitative data for **ML356** in combination with immunotherapy was identified in the literature search. The following table is a representative example of how such data would be presented.

In Vivo Model	Immunotherapy	ML356 Treatment	Tumor Growth Inhibition (%)	Increase in CD8+ T-cell Infiltration
Syngeneic Mouse Model	anti-PD-1	20 mg/kg, daily	75% (vs. 40% with anti-PD-1 alone)	Significant increase

Experimental Protocols:

1. In Vitro Co-culture Assay:

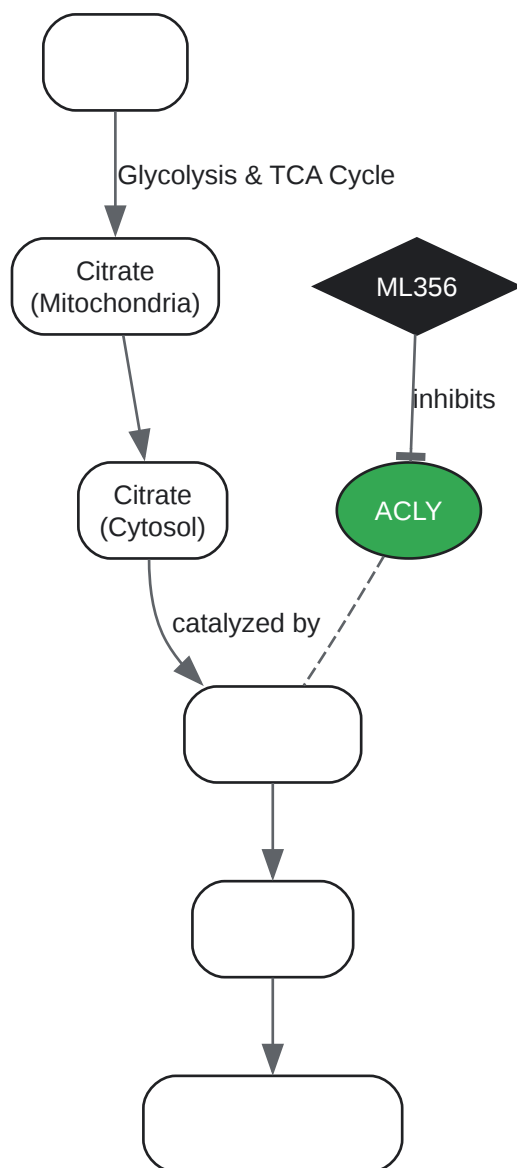
- Objective: To assess the effect of **ML356** on the ability of immune cells to kill cancer cells.
- Materials: Cancer cell lines, peripheral blood mononuclear cells (PBMCs) or specific T-cell populations, **ML356**, flow cytometer.
- Procedure:
 - Treat cancer cells with **ML356** for 24-48 hours.
 - Co-culture the treated cancer cells with activated PBMCs or T-cells.
 - After 24-72 hours, assess cancer cell viability and T-cell activation markers (e.g., CD69, IFN- γ) by flow cytometry.

2. In Vivo Syngeneic Mouse Model:

- Objective: To evaluate the efficacy of **ML356** in combination with immune checkpoint inhibitors in an immunocompetent mouse model.
- Materials: Syngeneic mouse tumor cell line, immunocompetent mice, **ML356** formulation, immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
- Procedure:
 - Implant syngeneic tumor cells into immunocompetent mice.
 - Once tumors are established, randomize mice into treatment groups.
 - Administer **ML356** and the immune checkpoint inhibitor according to the planned schedule.
 - Monitor tumor growth and overall survival.
 - At the end of the study, analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.

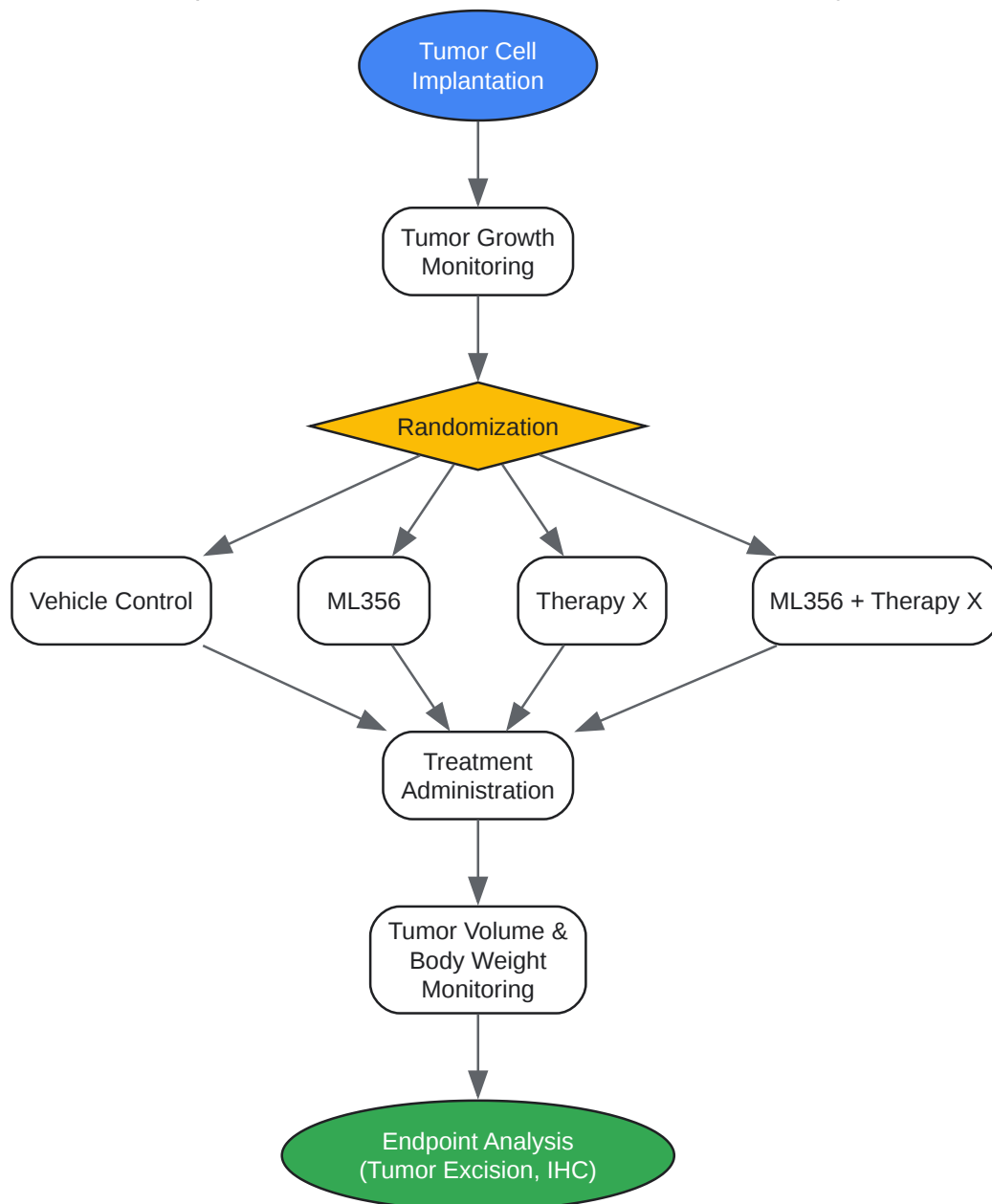
Visualizations

ML356 Mechanism of Action in Cancer Metabolism

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Caption: **ML356** inhibits ACLY, blocking cytosolic Acetyl-CoA production.

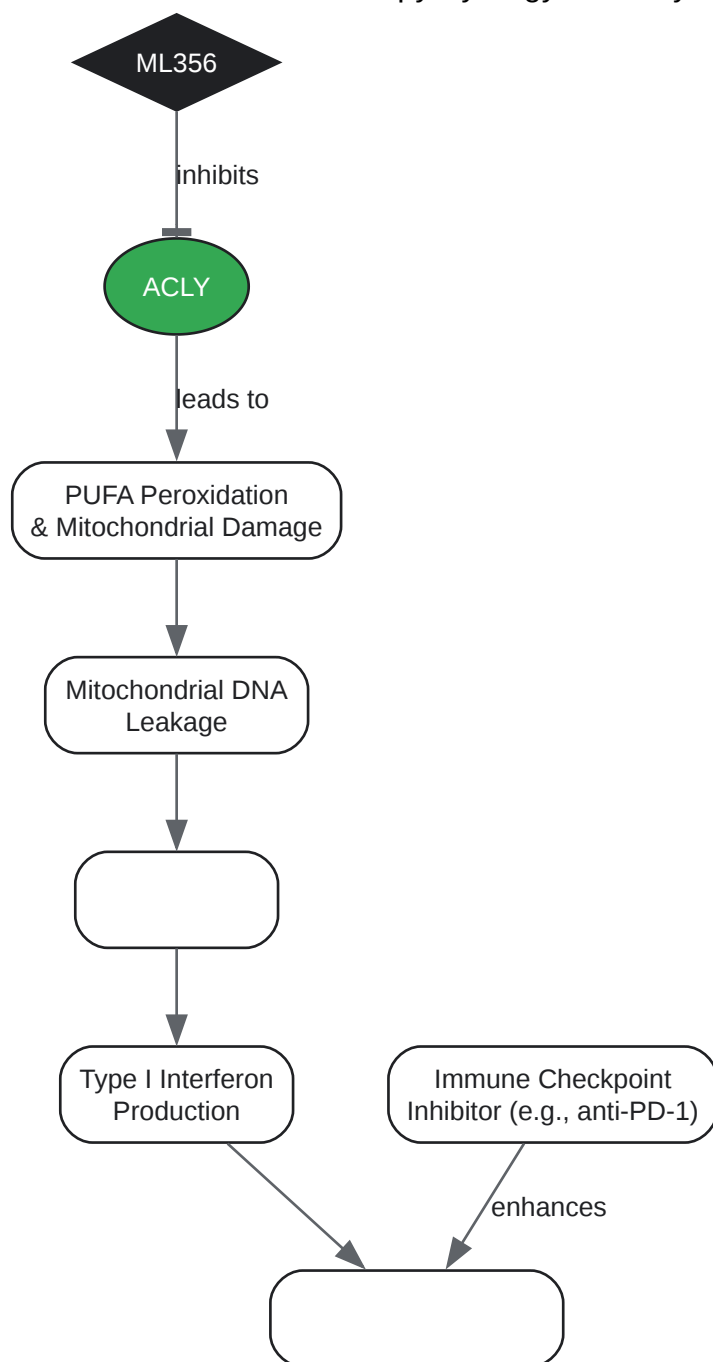
Experimental Workflow for In Vivo Combination Study



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Caption: Workflow for in vivo testing of **ML356** combination therapies.

ML356 and Immunotherapy Synergy Pathway

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